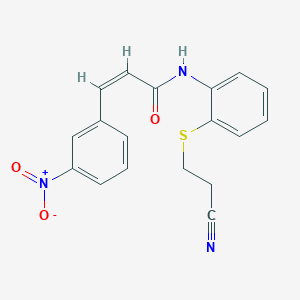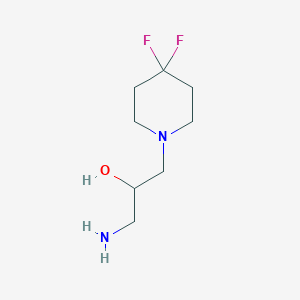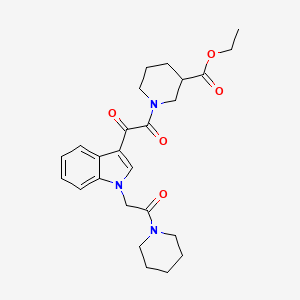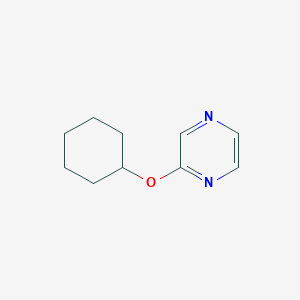
2-(Cyclohexyloxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Cyclohexyloxy)pyrazine” is a derivative of pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine and its derivatives, including “this compound”, have been found to exhibit a wide range of biological activities .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kendre et al. (2015) describes the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluated for their antimicrobial and anti-inflammatory activities. Although not directly mentioning 2-(Cyclohexyloxy)pyrazine, this research highlights the broader context of pyrazine derivatives in medicinal chemistry Kendre, B. V., Landge, M. G., & Bhusare, S. B. (2015).
Isothermal Vapor–Liquid Equilibria and Excess Molar Volumes
Park et al. (2001) focused on 2-Methyl pyrazine (2MP) for its industrial and pharmaceutical uses, exploring its vapor–liquid equilibria and excess molar volumes with various binary mixtures. This study provides insight into the physicochemical properties of pyrazine derivatives, which are crucial for their applications in pharmaceutical formulations Park, S.-J., et al. (2001).
Crystalline Pyrazine-2-Amidoxime Structural Analysis
Chylewska et al. (2016) analyzed crystalline pyrazine-2-amidoxime (PAOX), a structural analogue of pyrazine-2-carboxamide (PZA), for its structural, behavioral, and microbiological activity aspects. The study indicates the potential of pyrazine derivatives in crystal engineering and pharmaceutical applications, particularly in antimicrobial activity Chylewska, A., et al. (2016).
Physicochemical and Antimicrobial Properties of Pyrazine-Based DNA Binders
Mech-Warda et al. (2022) explored the structure, physicochemical, cytotoxic properties, and interaction with DNA of chlorohydrazinopyrazine, showcasing the broad biological activity of pyrazine derivatives and their potential clinical applications Mech-Warda, P., et al. (2022).
Antitumor Activity of 2-Pyrazoline Derivatives
Montoya et al. (2014) synthesized NH-pyrazoline derivatives evaluated for their antitumor activity against several cancer cell lines, illustrating the potential of pyrazine derivatives in the development of new antitumor agents Montoya, A., et al. (2014).
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-(cyclohexyloxy)pyrazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation . This could potentially be a part of the mechanism of action of this compound.
Biochemical Pathways
It is known that pyrrolopyrazine derivatives have exhibited more activity on kinase inhibition , suggesting that they may affect pathways involving kinases.
Result of Action
It is known that pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the action of this compound may also be influenced by similar factors.
Properties
IUPAC Name |
2-cyclohexyloxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXGYWEAHMWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
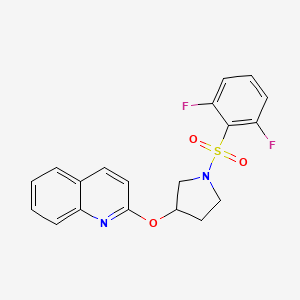
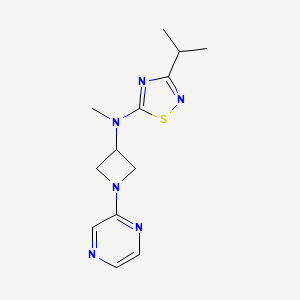




![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827284.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827287.png)
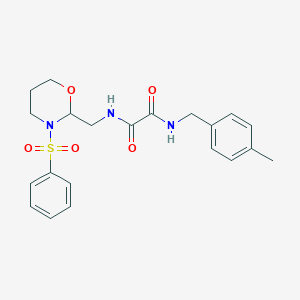
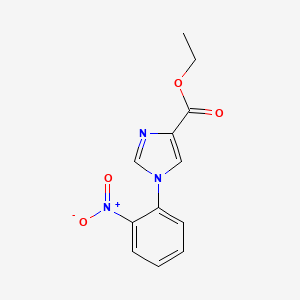
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2827295.png)
